molecular formula C21H17ClN4O3 B2489229 N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-33-3

N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2489229
CAS No.: 921880-33-3
M. Wt: 408.84
InChI Key: BDTIVRHXOIKBTF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors

A review focused on novel methods for synthesizing omeprazole and pharmaceutical impurities of proton pump inhibitors, highlighting the importance of understanding pharmaceutical impurities in the development of anti-ulcer drugs. The synthesis process for omeprazole, a related compound, involves steps that lead to the formation of sulfone N-oxide as an impurity, emphasizing the complexity and challenges in synthesizing such compounds with high purity and yield (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Stereochemistry in Pharmacological Profile Improvement

Research on the stereochemistry of phenylpiracetam and its derivatives, focusing on the relationship between the configuration of stereocenters and biological properties. This study underscores the significance of stereochemistry in designing more effective pharmacological agents, highlighting the methodological approaches to preparing single stereoisomers and the pharmacological advantages of specific enantiomers (Veinberg et al., 2015).

Antitubercular Activity of Heterocyclic Compounds

An examination of the antitubercular activity of various heterocyclic compounds, demonstrating their efficacy against M. tuberculosis and their potential as leads for new anti-TB drugs. This research highlights the modification of existing drug structures to enhance activity against tuberculosis, showing the versatility of heterocyclic compounds in medicinal chemistry (Asif, 2014).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Safety and Hazards

The safety and hazards associated with pyrazolo-pyridines can vary depending on their specific structure. Some pyrazolo-pyridines are known to exhibit biological activity, which could potentially lead to toxic effects if not properly managed .

Future Directions

The study of pyrazolo-pyridines is a rapidly evolving field, with new synthetic methods and biological activities being discovered regularly. Future research will likely focus on the development of new pyrazolo-pyridine derivatives with enhanced biological activities and improved safety profiles .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-25-11-15(20(27)23-17-10-13(22)8-9-18(17)29-2)19-16(12-25)21(28)26(24-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTIVRHXOIKBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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